1,1,2,2-Tetrabromoethane
Overview
Description
1,1,2,2-Tetrabromoethane, also known as acetylene tetrabromide, is a halogenated hydrocarbon with the molecular formula C2H2Br4. It is a colorless to light yellow, transparent, and oily liquid with a boiling point of 243.5°C. This compound is slightly soluble in water but miscible with organic solvents such as alcohol, ether, chloroform, carbon tetrachloride, aniline, and glacial acetic acid .
Mechanism of Action
Target of Action
1,1,2,2-Tetrabromoethane (TBE) is a halogenated hydrocarbon . It is primarily used in the mining industry as a heavy liquid for mineral separation . The primary targets of TBE are minerals such as quartz, feldspar, calcite, and dolomite, which have low densities and will float in TBE, while minerals such as sphalerite, galena, and pyrite will sink .
Mode of Action
TBE’s mode of action is based on its unusually high density, which is near 3 g/mL, due largely to the four bromine atoms . This high density allows it to separate mineral ores from their supporting rock by means of preferential flotation .
Biochemical Pathways
It is worth noting that tbe is used as a cocatalyst for the oxidation process in the production of terephthalic acid .
Pharmacokinetics
It is known that tbe is a liquid at room temperature and has a low solubility in water . Its vapor pressure is 0.1 mmHg at 20 °C , indicating that it can evaporate into the air from water or soil .
Result of Action
The primary result of TBE’s action is the separation of mineral ores from their supporting rock . Exposure to tbe can cause health effects such as irritation to the respiratory tract, skin, and eyes . It can also cause headache, loss of appetite, nausea, fatigue, abdominal pain, darkened urine, and jaundice .
Action Environment
The action of TBE is influenced by environmental factors such as temperature and pressure. Its boiling point is 243.6 °C , and it has a vapor pressure of 10 Pa at 20 °C . Therefore, in warmer environments, TBE may evaporate more quickly. In water, TBE will evaporate, and in soil, it will slowly evaporate .
Biochemical Analysis
Biochemical Properties
1,1,2,2-Tetrabromoethane is used in various biochemical reactions. It is used as a cocatalyst for the oxidation process in the production of terephthalic acid . It is also used as a flame retardant in plastic products such as expandable polystyrene foam . Furthermore, it is an intermediate for synthesis of quaternary ammonium salts, fuel, refrigerant, disinfectant and pesticides .
Cellular Effects
The substance can be absorbed into the body by inhalation of its vapor and by ingestion . The substance is irritating to the eyes, skin and respiratory tract . The substance may cause effects on the central nervous system and liver . This may result in impaired functions .
Molecular Mechanism
The synthesis reaction of this compound is performed in two steps. First, acetylene reacts with bromine to form dibromoethylene, and then the resultant dibromoethylene further reacts with bromine to give this compound . Both alkynes and alkenes can undergo an electrophilic addition reaction .
Temporal Effects in Laboratory Settings
This compound is stable at room temperature, yet it will be decomposed upon heating to above 240°C, resulting in the release of bromine and hydrogen bromide .
Dosage Effects in Animal Models
The lethal dose or concentration (LD, LC) of this compound is as follows: LD50 (median dose) 1.2 g kg−1 (oral, rat), 5.25 g kg−1 (dermal, rat), 0.4 g/kg (oral, guinea pig), 0.4 g/kg (oral, rabbit), 0.269 g/kg (oral, mouse), LC50 (median concentration) 38 ppm (rat, 4 hr) .
Preparation Methods
1,1,2,2-Tetrabromoethane is synthesized through the addition reaction of acetylene with bromine. The reaction proceeds easily in the absence of a catalyst and is typically carried out at a lower temperature (below 60°C) to avoid substitution reactions and other side reactions . The synthetic process involves two steps:
- Acetylene reacts with bromine to form dibromoethylene.
- Dibromoethylene further reacts with bromine to yield this compound .
The industrial production method involves adding bromine to a glass-lined reactor with a small amount of water to prevent bromine volatilization. Acetylene is then slowly introduced into the reactor at a pressure of 0.02–0.05 MPa and a temperature of 50–60°C for 5–7 hours. The reaction solution is washed with a dilute alkali solution and then separated into two layers. The lower organic phase is collected and washed with water until neutral to obtain this compound .
Chemical Reactions Analysis
1,1,2,2-Tetrabromoethane undergoes various chemical reactions, including:
Electrophilic Addition: Both alkynes and alkenes can undergo electrophilic addition reactions.
Reaction with Strong Bases: It reacts with strong bases to generate hydrogen bromide.
Decomposition: It is stable at room temperature but decomposes upon heating above 240°C, releasing bromine and hydrogen bromide.
Scientific Research Applications
1,1,2,2-Tetrabromoethane has several scientific research applications:
Mineral Separation: It is used for the separation of minerals from supporting rock due to its high density.
Solvent: It acts as a solvent for fats, greases, oils, and waxes.
Mercury Substitute: It is used as a mercury substitute in the production of gauges and balancing equipment.
Floating Agent: It finds application as a floating agent in the processing and separation of mineral oils.
Refractive Index Liquid: It is used as a refractive index liquid in microscopy.
Flame-Retardant Additive: It is employed as a flame-retardant additive for polystyrenes, polyurethanes, and polyolefins.
Comparison with Similar Compounds
1,1,2,2-Tetrabromoethane can be compared with other halogenated hydrocarbons such as:
- Dibromomethane
- Bromoform
- Tetrabromomethane
- 1,1-Dibromoethane
- 1,2-Dibromoethane
- 1,2-Dibromopropane
- 1,3-Dibromopropane
- 1,2,3-Tribromopropane
Compared to these compounds, this compound is unique due to its specific molecular structure, which allows it to undergo distinct electrophilic addition reactions and serve as a high-density liquid for mineral separation.
Properties
IUPAC Name |
1,1,2,2-tetrabromoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br4/c3-1(4)2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZNDIIPUOQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br4, Array | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026083 | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetylene tetrabromide appears as a yellowish liquid with a pungent odor, much like camphor. Irritates skin. Ingestion or inhalation may produce irritation or a narcotic effect. Chronic exposure may damage liver. Noncombustible, but decomposes at 374 °F, releasing flammable and toxic fumes. Much denser than water. Used as a solvent for fats, oils and waxes., Pale-yellow liquid with a pungent odor similar to camphor or iodoform; Note: A solid below 32 degrees F; [NIOSH], YELLOW HEAVY LIQUID WITH PUNGENT ODOUR., Pale-yellow liquid with a pungent odor similar to camphor or iodoform., Pale-yellow liquid with a pungent odor similar to camphor or iodoform. [Note: A solid below 32 °F.] | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/211 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
471 °F at 760 mmHg (NTP, 1992), 243.5 °C; 151 °C @ 54 mm Hg, 243.5 °C, 474 °F (decomposes), 474 °F (Decomposes) | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
635 °F (NFPA, 2010), -18 °C (closed cup) | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), 0.065 g/100 ml water @ 30 °C, Soluble in acetone, Miscible in ethanol, ethyl ether, chloroform, aniline, acetic acid; soluble in benzene; slightly soluble in carbon tetrachloride., 0.28 g/100 g water @ 80 °C, In water, 678 mg/l @ 25 °C, Solubility in water: none, 0.07% | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.9656 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.9656 @ 20 °C/4 °C, Relative density (water = 1): 2.96, 2.97 | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
11.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.9 (Air = 1), Relative vapor density (air = 1): 11.9 | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 149 °F (NTP, 1992), 0.02 [mmHg], 2.0X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 5.32, 0.02 mmHg | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/211 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellowish, heavy liquid /SRP: technical grade/, Colorless to yellow liquid, Pale-yellow liquid [Note: A solid below 32 degrees F]. | |
CAS No. |
79-27-6 | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylene tetrabromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1,2,2-tetrabromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-tetrabromoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V00GKC584O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethane, 1,1,2,2-tetrabromo- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KI7D80E8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
30 °F (NTP, 1992), 0 °C, 32 °F | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism of TBE toxicity is not fully elucidated in the provided research, studies suggest its metabolism plays a key role. Research using 1,1,2,2-tetrabromo[U-14C]ethane ([14C]TBE) in rats indicates that TBE is metabolized into various compounds, including dibromoacetic acid, glyoxylic acid, and oxalic acid, which are excreted in urine. [] The metabolic pathway of TBE appears to be dose-dependent, with different pathways contributing at higher doses. [] Additionally, exhaled metabolites like 1,2-dibromoethylene and tribromoethylene were observed at high doses. [] This suggests that metabolic activation may be involved in TBE's toxicity. Further research is needed to pinpoint the specific metabolites responsible for TBE's adverse effects.
ANone: * Molecular formula: C2H2Br4 * Molecular weight: 345.64 g/mol* Spectroscopic data: While the provided research doesn't detail specific spectroscopic peaks, it highlights the use of techniques like proton nuclear magnetic resonance (1H-NMR) [, ], infrared (IR) spectroscopy [, ], and mass spectrometry (MS) [, ] to analyze TBE and its derivatives.
ANone: The provided research focuses on TBE as a reagent or subject of study, not as a catalyst. For instance, one study investigates its use as a bromine source in the cobalt/manganese/bromide catalyzed oxidation of toluene to benzaldehyde. []
ANone: Yes, density functional theory (DFT) calculations were used to investigate halogen bonding interactions between TBE and bromide ligands in platinum(II) complexes. [] These calculations, along with electrostatic potential surface analysis and electron density topology analysis, confirmed the presence and noncovalent nature of halogen bonding in these systems. []
ANone: A study examining the renal toxicity of various halogenated ethanes suggests that the number and type of halogens play a crucial role in inducing hyaline droplet nephropathy. [] The research showed that only chlorinated ethanes with four or more halogen atoms, such as penta- and hexachloroethane, induced this condition in male rats. [] This implies that both the size and electronegativity of the halogen substituents influence the toxicity of halogenated ethanes.
ANone: While the research doesn't provide specific details on formulating TBE, it highlights that TBE can be dissolved in various solvents for different applications. These include organic solvents like benzene, n-alkyl benzenes, and hexamethyldisiloxane for studying diffusion and thermodynamic properties [, , ] and mixtures with dimethyl sulfoxide for dissolving metallic palladium. [] This information suggests that TBE's formulation and stability depend on its intended use.
ANone: The provided research emphasizes TBE's toxicity. Although specific safety regulations aren't outlined, the information strongly suggests handling TBE with extreme caution, using appropriate personal protective equipment and following established safety protocols for hazardous chemicals.
ANone: A study investigating the metabolism of [14C]TBE in rats offers insights into its ADME profile. [] The research demonstrates that TBE is absorbed after oral administration and subsequently metabolized, with metabolites excreted through both urine and exhalation. [] The study also indicates that the route and rate of excretion for TBE metabolites vary depending on the administered dose. []
ANone: The research primarily focuses on TBE's toxicological properties rather than therapeutic efficacy. Studies using rats have investigated the carcinogenicity of TBE after administration via various routes, including skin application, subcutaneous injection, and intragastric intubation. [] These studies revealed that TBE could induce tumors in various organs, including the skin, lungs, and stomach, depending on the route of administration. []
ANone: The provided research primarily focuses on the physicochemical properties and toxicity of TBE and doesn't delve into potential resistance mechanisms.
ANone: Multiple studies highlight TBE's toxicity. A study investigating its carcinogenicity in mice found that TBE acted as a tumor initiator on the skin and induced lung and/or stomach tumors after repeated skin application. [] Additionally, research on halogenated ethanes revealed that TBE can induce hyaline droplet nephropathy, a serious kidney condition, in male rats. [] These findings underscore the significant health risks associated with TBE exposure.
ANone: The provided research focuses primarily on TBE's physicochemical properties, environmental fate, and toxicological profile. Information regarding drug delivery, biomarker development, immunogenicity, drug-transporter/enzyme interactions, or biocompatibility is not discussed.
ANone: While specific disposal methods are not detailed in the research, TBE's recognized toxicity necessitates its careful management and disposal as hazardous waste. Adhering to local regulations and best practices for hazardous waste disposal is paramount.
ANone: The research highlights the use of various techniques, including:
- Spectroscopy: NMR [, ], IR [, ]
- Chromatography: Gas chromatography (GC) coupled with MS []
- Calorimetry: Isobaric and quasi-isothermic calorimetry []
- Computational Chemistry: DFT calculations []
ANone: The research provides a glimpse into the historical use of TBE. For instance, one study mentions its use in density gradient centrifugation for separating peat components, a technique established in soil analysis. []
ANone: Research on TBE spans various disciplines, including:
- Chemistry: Investigating its physicochemical properties, reactivity, and interactions with other molecules. [, , , , , , , , , , ]
- Toxicology: Evaluating its toxicity, metabolism, and potential carcinogenic effects. [, , , , , , ]
- Environmental Science: Studying its environmental fate, transport, and potential risks. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.